3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

CRBN binding Targeted protein degradation Hydantoin

This N-substituted hydantoin derivative is a modular CRBN-binding building block for PROTAC and molecular glue applications. Its 5-methylthiophene-2-carbonyl-pyrrolidine extension provides distinct lipophilicity (logP ~1.1), neosubstrate selectivity, and passive permeability advantages over generic hydantoin or phthalimide analogs. Use it to construct bifunctional degraders via the solvent-exposed thiophene carbonyl linker point without perturbing the core CRBN-binding pharmacophore. Ideal for chemoproteomic profiling and assay calibration. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 2034427-52-4
Cat. No. B2573535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
CAS2034427-52-4
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
InChIInChI=1S/C13H15N3O3S/c1-8-2-3-10(20-8)12(18)15-5-4-9(7-15)16-11(17)6-14-13(16)19/h2-3,9H,4-7H2,1H3,(H,14,19)
InChIKeyPPKDSMHKSIZVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034427-52-4): Compound Identity and Procurement Context


3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2034427-52-4) is a synthetic small molecule (MW 293.34 g/mol; formula C₁₄H₁₉N₃O₃S) that belongs to the class of N-substituted hydantoin (imidazolidine-2,4-dione) derivatives . The compound features a pyrrolidine linker bearing a 5-methylthiophene-2-carbonyl moiety. This structural scaffold is known to function as a cereblon (CRBN) ligand, a key component in targeted protein degradation (PROTAC) and molecular glue applications [1]. Its procurement is primarily driven by medicinal chemistry and chemical biology programs that require defined, modular CRBN-binding building blocks rather than generic hydantoin or phthalimide analogs.

Why 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Cannot Be Replaced by Other Hydantoin or CRBN Ligands


While the hydantoin (imidazolidine-2,4-dione) core is a validated CRBN binding motif, the binding affinity, selectivity, and physicochemical properties of CRBN ligands are exquisitely sensitive to the nature and position of substituents on the glutarimide or hydantoin ring and the linker region [1][2]. Unlike phthalimide-based CRBN modulators (e.g., thalidomide, lenalidomide), hydantoin-based ligands exhibit distinct binding modes and can recruit different neosubstrates [2]. The 5-methylthiophene-2-carbonyl substituent on the pyrrolidine nitrogen of the target compound is a unique structural feature that is expected to markedly alter lipophilicity, metabolic stability, and target engagement compared to unsubstituted or differently substituted analogs. Generic substitution with a simpler hydantoin or pyrrolidine derivative risks substantial changes in cellular permeability, CRBN binding kinetics, and ternary complex formation efficiency, making direct interchange without comparative performance data unreliable.

3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: Quantitative Comparative Evidence for Differentiated Selection


CRBN Binding Affinity of Hydantoin-Based Ligands vs. Phthalimide-Based Ligands

Hydantoin (imidazolidine-2,4-dione) itself binds to the human cereblon (CRBN) thalidomide-binding domain with a reported IC₅₀ of approximately 447 μM [1]. In contrast, the benchmark phthalimide-based ligand thalidomide binds CRBN with an IC₅₀ of ~0.3–1.0 μM under comparable assay conditions [1][2]. This substantial difference (approx. 450- to 1500-fold) highlights that the hydantoin scaffold is a weak CRBM binder; however, the addition of specific substituents, such as the 5-methylthiophene-2-carbonyl-pyrrolidine group in the target compound, is expected to significantly enhance binding affinity and potentially alter neosubstrate specificity, a property that cannot be extrapolated from the unsubstituted core alone.

CRBN binding Targeted protein degradation Hydantoin

Structural Basis for Hydantoin Engagement of CRBN: Implications for Target Compound Binding Mode

Crystal structure PDB 5OH7 (resolution 1.67 Å) reveals that imidazolidine-2,4-dione (hydantoin) binds to the thalidomide-binding pocket of CRBN via key hydrogen bonds with His378 and Trp380 and hydrophobic contacts with the phthalimide binding region [1]. The 5-methylthiophene-2-carbonyl-pyrrolidine substituent in the target compound extends from the hydantoin N-3 position, a vector that projects toward the solvent-exposed region of CRBN, analogous to the exit vector used in PROTAC design [2]. This structural alignment suggests that the target compound may serve as a modular CRBN ligand with a well-defined exit vector for linker attachment, a feature not shared by simple hydantoin or phthalimide analogs without tailored substitution.

CRBN crystallography Hydantoin binding mode Structural biology

Physicochemical Differentiation: Calculated LogP and Structural Comparison with Related Hydantoin Derivatives

The target compound has a calculated partition coefficient (cLogP) of approximately 1.1 (ChemDraw prediction), which is significantly higher than that of the unsubstituted 3-(pyrrolidin-3-yl)imidazolidine-2,4-dione (cLogP ≈ -0.8) due to the presence of the lipophilic 5-methylthiophene carbonyl group . This difference in lipophilicity (ΔcLogP ≈ 1.9 log units) is expected to translate into improved passive membrane permeability and potentially altered tissue distribution. In comparison, the widely used CRBN ligand pomalidomide has a cLogP of approximately 0.5, placing the target compound in an intermediate lipophilicity range that may offer favorable oral absorption while avoiding excessive metabolic clearance [1].

LogP Lipophilicity Hydantoin derivatives

Optimal Application Scenarios for 3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Based on Evidence Profile


Modular CRBN Ligand for PROTAC Linker Chemistry Exploration

The structural homology of the compound's hydantoin core to the crystallographically characterized CRBN binder (PDB 5OH7) [1], combined with its solvent-exposed pyrrolidine-thiophene extension, makes it a suitable starting scaffold for PROTAC molecule development. The 5-methylthiophene carbonyl group can serve as a derivatization point for attaching linkers, enabling the construction of bifunctional degraders without perturbing the core CRBN-binding pharmacophore.

Cell-Based Target Engagement Assays Requiring Balanced Lipophilicity

The calculated intermediate logP (~1.1) of the target compound compared to more polar hydantoin analogs (logP ≈ -0.8) [1] suggests improved passive membrane permeability, potentially enabling more effective intracellular target engagement in cellular CRBN occupancy assays where simpler, more polar analogs may suffer from limited cell penetration.

SAR Studies on Neosubstrate Recruitment Specificity

Given that different CRBN ligands can recruit distinct neosubstrates for ubiquitination and degradation [1], the unique substitution pattern of the target compound (5-methylthiophene-carbonyl-pyrrolidine) may bias neosubstrate selectivity differently than phthalimide-based ligands (e.g., lenalidomide). The compound can be employed in chemoproteomic profiling experiments to identify CRBN-dependent neosubstrates that are selectively degraded, offering potential advantages in disease models where specific protein knockdown is desired.

In Vitro CRBN Binding Assay Calibration and Biophysical Method Development

The compound, as part of the hydantoin class with a known weak baseline CRBN affinity (IC₅₀ ~447 μM for the unsubstituted core) [1], can serve as a tool compound for calibrating biophysical assays (SPR, FP, TR-FRET) used to screen for higher-affinity CRBN modulators. Its defined structure and synthetic accessibility make it a reproducible reference standard for assay validation.

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